
Pantoprazole Sodium
Descripción general
Descripción
Pantoprazole Sodium is a proton pump inhibitor used primarily to treat conditions related to excessive stomach acid production, such as gastroesophageal reflux disease, stomach ulcers, and Zollinger-Ellison syndrome . It works by inhibiting the final step in the production of gastric acid, thereby reducing acidity in the stomach .
Mecanismo De Acción
Target of Action
Pantoprazole Sodium primarily targets the (H+, K+)-ATPase enzyme located at the secretory surface of gastric parietal cells . This enzyme is responsible for the final step in gastric acid production .
Mode of Action
This compound is a proton pump inhibitor (PPI) that exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production . It achieves this by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This binding leads to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus . The binding of this compound to the (H+, K+)-ATPase enzyme is irreversible, and new enzyme needs to be expressed in order to resume acid secretion .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the gastric acid secretion pathway . By inhibiting the (H+, K+)-ATPase enzyme, this compound prevents the final step in gastric acid production, thereby suppressing both basal and stimulated gastric acid secretion .
Pharmacokinetics
This compound exhibits linear pharmacokinetics in healthy subjects after both single and multiple administrations . The main pharmacokinetic parameters after single administration of 20 and 40 mg this compound were as follows: The maximum serum concentration (Cmax) were (1 635±410), (2 756±1 024) ng/mL, the half-life (t1/2) were (1.41±0.31), (1.55±0.64) hours, and the area under the curve (AUC0-t) were (3 623±1 322), (7 383±3 785) h·ng·mL-1 .
Result of Action
The primary result of this compound’s action is the suppression of gastric acid secretion . This leads to the treatment of conditions such as erosive esophagitis, gastric acid hypersecretion, and promotes healing of tissue damage caused by gastric acid . It is also used for gastric protection to prevent recurrence of stomach ulcers or gastric damage from chronic use of NSAIDs .
Action Environment
This compound is a weak base that accumulates in the acidic space of the parietal cell before being converted in the canaliculi (small canal) of the gastric parietal cell, an acidic environment, to active sulfenamide derivatives . This suggests that the acidic environment of the stomach plays a crucial role in the activation and efficacy of this compound .
Análisis Bioquímico
Biochemical Properties
Pantoprazole Sodium exerts its effects by preventing the final step in gastric acid production. It covalently binds to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme at the secretory surface of gastric parietal cells . This interaction leads to inhibition of both basal and stimulated gastric acid secretion .
Cellular Effects
This compound’s primary cellular effect is the reduction of gastric acid secretion. It achieves this by inhibiting the (H+, K+)-ATPase enzyme system at the secretory surface of gastric parietal cells . This results in the relief of symptoms such as heartburn, difficulty swallowing, and persistent cough .
Molecular Mechanism
The molecular mechanism of this compound involves the irreversible binding to the (H+, K+)-ATPase enzyme, which is responsible for the final step in gastric acid production . This binding leads to the inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus .
Temporal Effects in Laboratory Settings
The duration of this compound’s antisecretory effect persists longer than 24 hours . This is because the binding of this compound to the (H+, K+)-ATPase enzyme is irreversible, and new enzyme needs to be expressed in order to resume acid secretion .
Dosage Effects in Animal Models
While specific studies on dosage effects of this compound in animal models are limited, it has been used in veterinary medicine. For instance, it has been administered to dogs and cats at a dosage of 0.7–1.0 mg/kg intravenously over 15 minutes every 24 hours .
Metabolic Pathways
This compound’s metabolism is independent of the route of administration. The main metabolic pathway is demethylation, by CYP2C19 hepatic cytochrome enzyme, followed by sulfation. Other metabolic pathways include oxidation by CYP3A4 .
Transport and Distribution
This compound is well absorbed and undergoes little first-pass metabolism, with an absolute bioavailability of approximately 77%
Subcellular Localization
The subcellular localization of this compound is primarily at the secretory surface of gastric parietal cells, where it binds to the (H+, K+)-ATPase enzyme . This enzyme is located in the stomach lining, where it plays a crucial role in the production of gastric acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pantoprazole Sodium is synthesized through a multi-step process. The key steps involve the condensation of 5-(difluoromethoxy)-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride to form a sulfoxide intermediate. This intermediate is then oxidized using m-chloroperbenzoic acid to yield Pantoprazole .
Industrial Production Methods: In industrial settings, this compound is produced by dissolving Pantoprazole in acetone, followed by co-distillation with ethyl acetate. The resulting solution is then crystallized to obtain this compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions: Pantoprazole Sodium undergoes various chemical reactions, including:
Oxidation: The sulfoxide intermediate is oxidized to form Pantoprazole.
Reduction: Pantoprazole can be reduced back to its sulfoxide intermediate under specific conditions.
Substitution: The synthesis involves nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Reduction: Specific reducing agents under controlled conditions.
Substitution: 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in the presence of a base.
Major Products:
Pantoprazole: The primary product formed through oxidation.
Sulfoxide Intermediate: Formed during the initial steps of synthesis.
Aplicaciones Científicas De Investigación
Clinical Applications
1. Treatment of Gastroesophageal Reflux Disease (GERD)
Pantoprazole sodium is effective in healing erosive esophagitis associated with GERD. A meta-analysis indicated that 45% of patients achieved healing after four weeks, increasing to 70% after eight weeks of treatment . The drug significantly alleviates symptoms such as heartburn and regurgitation, enhancing patients' quality of life.
2. Management of Zollinger-Ellison Syndrome
In patients with Zollinger-Ellison syndrome, this compound effectively controls excessive gastric acid secretion. The FDA has approved its use for this condition, allowing for long-term management and symptom relief.
3. Off-Label Uses
this compound is also utilized off-label for:
- Eradication of Helicobacter pylori : As part of combination therapy, it helps in the successful eradication of H. pylori, contributing to peptic ulcer healing .
- Prevention of NSAID-Induced Ulcers : It is prescribed to prevent gastric ulcers in patients taking non-steroidal anti-inflammatory drugs (NSAIDs) due to their risk of gastric mucosal damage .
Case Studies
Case Study 1: Hyponatremia Induced by Pantoprazole
An 83-year-old male developed symptomatic hyponatremia linked to pantoprazole use due to the Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH). After discontinuation of pantoprazole, his serum sodium levels normalized within two months . This case highlights the importance of monitoring electrolyte levels in elderly patients on PPIs.
Case Study 2: Efficacy in GERD Management
A clinical trial involving 252 patients demonstrated that pantoprazole at a dose of 40 mg daily significantly improved symptoms and healing rates in GERD patients over an eight-week period. The study reported a high tolerance rate with minimal adverse effects .
Data Tables
Application | Indication | Efficacy Rate | Notes |
---|---|---|---|
Treatment of GERD | Erosive esophagitis | 70% after 8 weeks | Significant symptom relief |
Zollinger-Ellison Syndrome | Pathological hypersecretion | Effective control | Long-term management option |
Eradication of H. pylori | Part of combination therapy | High success rate | Essential for peptic ulcer treatment |
Prevention of NSAID-induced ulcers | Prophylaxis during NSAID therapy | Reduces ulcer incidence | Important for at-risk populations |
Comparación Con Compuestos Similares
- Omeprazole
- Esomeprazole
- Lansoprazole
- Rabeprazole
Pantoprazole Sodium stands out due to its longer duration of action and lower risk of drug-drug interactions .
Actividad Biológica
Pantoprazole sodium is a proton pump inhibitor (PPI) widely used in the treatment of gastroesophageal reflux disease (GERD) and other acid-related disorders. Its biological activity encompasses various mechanisms, including inhibition of gastric acid secretion, potential anticancer effects, and implications in electrolyte imbalances.
Pantoprazole exerts its pharmacological effects by irreversibly binding to the H+/K+ ATPase enzyme system at the secretory surface of the gastric parietal cells. This binding inhibits the final step of gastric acid production, leading to decreased acidity in the stomach. Studies have shown that pantoprazole effectively reduces gastric acid secretion, providing symptomatic relief and promoting healing in conditions like GERD.
Anticancer Potential
Recent research has explored pantoprazole's potential anticancer properties. A study demonstrated that pantoprazole inhibits the activity of T-Lymphokine-activated killer cell-originated protein kinase (TOPK), which is implicated in cancer cell proliferation. In vitro experiments showed that pantoprazole treatment reduced anchorage-independent growth in colorectal cancer cells (HCT116) and mouse epidermal cells (JB6 Cl41), indicating its potential role in cancer therapy .
Table 1: Effects of Pantoprazole on Cancer Cell Lines
Cell Line | Concentration (μM) | Inhibition (%) |
---|---|---|
HCT116 | 25 | 20 |
HCT116 | 50 | 40 |
HCT116 | 75 | 51 |
HCT116 | 100 | 67 |
SW480 | 25 | 27 |
JB6 Cl41 | 100 | No cytotoxicity |
Case Studies and Clinical Observations
While pantoprazole is generally well-tolerated, there are notable case studies highlighting adverse effects. One report documented a case of severe hyponatremia in an elderly patient associated with pantoprazole use, attributed to the Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH). The patient's serum sodium levels normalized after discontinuation of the drug, emphasizing the need for careful monitoring in susceptible populations .
Table 2: Patient Blood Analysis Before and After Pantoprazole Discontinuation
Parameter | Before Discontinuation | After Discontinuation |
---|---|---|
Serum Sodium (mmol/L) | 129 | 133 |
Serum Magnesium (mg/dL) | 1.7 | Normalized |
Efficacy and Safety Profile
A meta-analysis reviewed the efficacy and safety of pantoprazole in treating GERD. The findings indicated that a daily dose of 40 mg significantly alleviated symptoms, with a high healing rate for esophagitis observed after eight weeks. The treatment was well-tolerated, with most adverse events being mild or moderate .
Table 3: Efficacy Outcomes in GERD Treatment with Pantoprazole
Treatment Duration | Healing Rate (%) |
---|---|
4 weeks | 66.2 |
8 weeks | 85.0 |
Propiedades
Número CAS |
138786-67-1 |
---|---|
Fórmula molecular |
C16H15F2N3NaO4S |
Peso molecular |
406.4 g/mol |
Nombre IUPAC |
sodium;5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-3-ide |
InChI |
InChI=1S/C16H15F2N3O4S.Na/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;/h3-7,15H,8H2,1-2H3,(H,20,21); |
Clave InChI |
WHCXDEORRDVLKS-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.[Na+] |
SMILES isomérico |
COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.[Na+] |
SMILES canónico |
COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC.[Na] |
Apariencia |
Solid powder |
Key on ui other cas no. |
138786-67-1 |
Pictogramas |
Irritant; Health Hazard |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BY 1023 BY-1023 BY1023 pantoprazole pantoprazole sodium Protonix SK and F 96022 SK and F-96022 SK and F96022 SKF 96022 SKF-96022 SKF96022 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.